3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl group, and final functionalization to achieve the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions are carefully controlled to achieve the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Tert-butyl)phenyl)-8-((2-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 3-(4-(Tert-butyl)phenyl)-8-((2-bromophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
Compared to similar compounds, 3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-22(2,3)17-10-8-16(9-11-17)20-21(28)26-23(25-20)12-14-27(15-13-23)31(29,30)19-7-5-4-6-18(19)24/h4-11H,12-15H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZLRILYJYXCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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